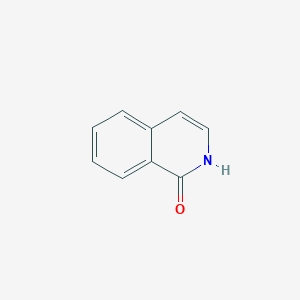

1(2H)-Isoquinolinone

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBNYAPERZTOOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197677 | |

| Record name | Isocarbostyril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-30-5 | |

| Record name | 1(2H)-Isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocarbostyril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxyisoquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isocarbostyril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOCARBOSTYRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95EG3HGG1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Advanced Synthetic Methodologies for 1 Hydroxyisoquinoline and Derivatives

Modern Synthetic Approaches to the Isoquinoline (B145761) Skeleton

The development of novel synthetic routes to the isoquinoline core has been a major focus of organic synthesis research. These modern approaches offer improvements in terms of efficiency, atom economy, and the ability to introduce diverse functionalities.

Catalytic Oxidative Coupling Reactions

Catalytic oxidative coupling reactions, particularly those involving C-H activation, have emerged as powerful tools for the construction of heterocyclic systems like isoquinolones, the tautomeric form of 1-hydroxyisoquinolines.

A significant advancement in the synthesis of isoquinolones involves the rhodium-catalyzed oxidative coupling of benzamides with alkynes. scispace.comnih.gov This methodology proceeds via the oxidative ortho C-H activation of the benzamide. scispace.com A highly effective catalytic system for this transformation utilizes [RhCp*Cl₂]₂ as the catalyst and silver carbonate (Ag₂CO₃) as the oxidant in acetonitrile (B52724) (MeCN) as the solvent. scispace.comnih.gov This approach is applicable to both N-alkyl and N-aryl secondary benzamides, providing a facile route to a variety of isoquinolones in high yields. scispace.comnih.gov

An interesting extension of this methodology involves the reaction of primary benzamides with two equivalents of an alkyne, which leads to the formation of tricyclic products through a double C-H activation and oxidative coupling process. scispace.comnih.gov The reaction is believed to proceed stepwise, with the initially formed isoquinolone acting as an intermediate that undergoes a subsequent oxidative coupling. scribd.com

Furthermore, the reactivity of 1-hydroxyisoquinoline itself has been demonstrated in these rhodium-catalyzed reactions. scispace.comnih.gov It can generate both N- and O-containing rhodacyclic intermediates, which can then be used to construct different oxygen- or nitrogen-containing heterocycles. scispace.comnih.gov In a move towards greener chemistry, a method has been developed for the synthesis of isoquinolones using air as the sole oxidant in water, which can be applied to gram-scale synthesis. researchgate.net

Table 1: Rhodium-Catalyzed Synthesis of Isoquinolones

| Catalyst | Oxidant | Solvent | Substrates | Product Type | Ref |

|---|---|---|---|---|---|

| [RhCpCl₂]₂ | Ag₂CO₃ | MeCN | Secondary Benzamides and Alkynes | Isoquinolones | scispace.comnih.gov |

| [RhCpCl₂]₂ | Ag₂CO₃ | MeCN | Primary Benzamides and Alkynes | Tricyclic Amides | scispace.comnih.gov |

Cyclization Reactions and Annulation Strategies

Classical and modern cyclization reactions remain a cornerstone for the synthesis of the isoquinoline ring system, offering diverse pathways to the target molecule and its derivatives.

The Pomeranz-Fritsch reaction is a classic method for synthesizing the isoquinoline nucleus through the acid-catalyzed cyclization of a benzalaminoacetal. thermofisher.comnih.govresearchgate.net This reaction, first reported in 1893, involves the condensation of a benzaldehyde (B42025) with 2,2-diethoxyethylamine (B48651) followed by cyclization in the presence of a strong acid like sulfuric acid. thermofisher.com

Several modifications have been developed to improve the scope and yield of the original reaction. The Schlittler-Müller modification utilizes a substituted benzylamine (B48309) and glyoxal (B1671930) semiacetal, allowing for the synthesis of C1-substituted isoquinolines. nih.gov Another important variation is the Bobbitt modification, which involves the hydrogenation of the benzalaminoacetal intermediate before the acid-catalyzed cyclization, leading to the formation of tetrahydroisoquinolines. thermofisher.com The reaction has been instrumental in the total synthesis of complex natural products, such as the synthesis of 7-hydroxyisoquinoline (B188741) from 3-hydroxybenzaldehyde (B18108) as a key step in the total synthesis of quinine. gcwk.ac.in

A powerful modern strategy for the synthesis of diverse isoquinoline scaffolds involves the combination of the Ugi four-component reaction (Ugi-4CR) with subsequent cyclization reactions. beilstein-journals.orgmdpi.com The Ugi-4CR allows for the rapid assembly of complex acyclic intermediates from an aldehyde, an amine, a carboxylic acid (or an azide), and an isocyanide. beilstein-journals.org

This multicomponent approach has been successfully coupled with an intramolecular reductive Heck reaction to produce highly functionalized 3-hydroxyisoquinolines. mdpi.comresearchgate.net This sequential process can even be performed in a one-pot fashion, offering a convergent and diversity-oriented route to these compounds. researchgate.net The resulting 3-hydroxyisoquinolines have shown interesting properties as blue-fluorescence emitters. researchgate.net Another variation involves a one-pot Ugi-azide reaction followed by an intramolecular Heck reaction to synthesize tetrazolyl-1,2,3,4-tetrahydroisoquinoline scaffolds. beilstein-journals.org

The isoquinolone core serves as a versatile building block for the synthesis of more complex polycyclic systems. As mentioned previously, the rhodium-catalyzed reaction of primary benzamides with alkynes provides a direct route to tricyclic amides via a double C-H activation and oxidative coupling, with the isoquinolone being a key intermediate. scispace.comnih.govscribd.com This method demonstrates the potential to build complex heterocyclic frameworks starting from simple precursors. snnu.edu.cn

The reactivity of the 1-hydroxyisoquinoline system itself can be harnessed to construct new heterocyclic rings. Through rhodium-catalyzed oxidative coupling with internal alkynes, both N- and O-containing rhodacyclic intermediates can be formed, leading to the synthesis of different O- or N-containing heterocycles. snnu.edu.cn This highlights the versatility of 1-hydroxyisoquinolines as synthons for creating diverse polycyclic structures.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 1-Hydroxyisoquinoline |

| [RhCp*Cl₂]₂ |

| Silver carbonate (Ag₂CO₃) |

| Acetonitrile (MeCN) |

| 7-Hydroxyisoquinoline |

| 3-Hydroxybenzaldehyde |

| Quinine |

Functionalization and Derivatization at Specific Positions

The isoquinoline core, particularly in its 1-hydroxy (isoquinolin-1(2H)-one) form, allows for targeted modifications at several key positions. Modern synthetic chemistry has provided a toolkit for introducing a wide array of functional groups, enabling the creation of a diverse library of derivatives.

The direct C-4 alkylation of the isoquinolin-1(2H)-one structure represents a significant challenge in organic synthesis. researchgate.netnih.gov However, an effective and practical method has been developed involving the conjugate addition of isoquinolin-1(2H)-ones to p-quinone methides. researchgate.netresearchgate.net This process is notably facilitated by Lewis acid catalysis, such as with Boron trifluoride diethyl etherate (BF₃·Et₂O). researchgate.netnih.gov The reaction is operationally simple, metal-free, and proceeds under mild, ambient temperature conditions, yielding a broad range of C-4 alkylated isoquinolin-1(2H)-ones in good to excellent yields. researchgate.netnih.govresearchgate.net

Table 1: Examples of BF₃·Et₂O-Catalyzed C-4 Alkylation of Isoquinolin-1(2H)-ones

| Isoquinolin-1(2H)-one Substrate | p-Quinone Methide | Product | Yield |

|---|---|---|---|

| Isoquinolin-1(2H)-one | 2,6-di-tert-butyl-4-benzylidene-cyclohexa-2,5-dienone | 4-(bis(4-hydroxyphenyl)methyl)isoquinolin-1(2H)-one derivative | 94% |

| 2-methylisoquinolin-1(2H)-one | 2,6-di-tert-butyl-4-benzylidene-cyclohexa-2,5-dienone | 4-(bis(4-hydroxyphenyl)methyl)-2-methylisoquinolin-1(2H)-one | 95% |

| 7-methoxyisoquinolin-1(2H)-one | 2,6-di-tert-butyl-4-benzylidene-cyclohexa-2,5-dienone | 4-(bis(4-hydroxyphenyl)methyl)-7-methoxyisoquinolin-1(2H)-one | 91% |

| 5-nitroisoquinolin-1(2H)-one | 2,6-di-tert-butyl-4-benzylidene-cyclohexa-2,5-dienone | 4-(bis(4-hydroxyphenyl)methyl)-5-nitroisoquinolin-1(2H)-one | 81% |

Data sourced from research on BF₃·Et₂O-catalyzed selective C-4 alkylation. nih.gov

Highly regioselective fluorination of 1-hydroxyisoquinoline can be achieved using electrophilic fluorinating agents, with 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor™, being a prominent reagent. researchgate.netresearchgate.netacs.org This method provides a straightforward and effective route for introducing fluorine into the molecule. researchgate.net The reaction of 1-hydroxyisoquinoline with Selectfluor™ in acetonitrile containing methanol (B129727) leads to a fluoroetherified intermediate, which upon acid treatment, yields 4-fluoro-1-hydroxyisoquinoline. google.com This process underscores the utility of electrophilic fluorination for creating specific, functionalized isoquinoline derivatives. researchgate.netgoogle.com

Regioselective sulfenylation at the C-4 position of isoquinolin-1(2H)-ones has been accomplished through several effective methods. One simple, green, and metal-free approach involves an iodine-promoted reaction using commercially available aryl sulfonyl chlorides as the sulfur source. researchgate.netlookchem.com This reaction proceeds smoothly to give 4-arylthioisoquinolin-1(2H)-ones in moderate to good yields, demonstrating high regioselectivity and good functional group tolerance. researchgate.netresearchgate.net A proposed radical reaction mechanism suggests the involvement of ArS• radicals as key intermediates. researchgate.netlookchem.com

Alternatively, a facile protocol mediated by silver hexafluoroantimonate (AgSbF₆) has been established for the construction of C-4 thiolated isoquinolin-1(2H)-ones. researchgate.netacs.org This method also operates via a radical pathway and is noted for its efficiency, excellent regioselectivity, and broad substrate scope. acs.org

Table 2: Comparison of C-4 Sulfenylation Methods for Isoquinolin-1(2H)-ones

| Method | Reagents | Conditions | Key Features |

|---|---|---|---|

| Iodine-Promoted | Aryl sulfonyl chlorides, I₂ | Metal-free, solvent-free | Green methodology, high regioselectivity, good functional group tolerance. researchgate.netlookchem.com |

Modern synthetic strategies allow for the introduction of a wide variety of substituents at the C-1, C-3, C-4, and nitrogen positions of the isoquinoline framework. nih.govresearchgate.net Reviews of recent literature (2021-2022) highlight numerous methodologies for creating diversely functionalized isoquinolines. nih.govresearchgate.net

C-1 Position : Substituents can be introduced at the C-1 position through methods like proline-catalyzed asymmetric α-hydrazination to create C-1 substituted tetrahydroisoquinolines. nih.gov Another approach involves a one-pot synthesis where an iminium ion intermediate undergoes cyclization and dehydration to afford a C-1 substituted isoquinoline. nih.gov

C-3 Position : The C-3 position can be functionalized, for instance, through the synthesis of 3-aryl substituted isoquinolines. nih.gov

C-4 Position : Beyond the alkylation and sulfenylation previously mentioned, other groups can be added. For example, p-toluenesulfonic acid can catalyze the regioselective C4–H iodination of isoquinolin-1(2H)-ones using N-iodosuccinimide. researchgate.netrsc.org

Nitrogen Atom : The nitrogen atom (N-2) is readily alkylated. lookchem.com For example, 2-methyl-1(2H)-isoquinolone is a common derivative. lookchem.com

These varied functionalization strategies are essential for synthesizing isoquinoline alkaloids and their structural derivatives, enabling extensive structural modifications. nih.gov

Chemo- and Regioselectivity in 1-Hydroxyisoquinoline Synthesis

Achieving chemo- and regioselectivity is paramount in the synthesis of complex molecules like 1-hydroxyisoquinoline derivatives. The ability to control reaction pathways allows chemists to selectively produce a desired isomer or product from a multifunctional substrate.

The control of reaction pathways can be achieved by carefully tuning reaction conditions, such as the choice of catalysts, ligands, and temperature. beilstein-journals.org For instance, in the synthesis of pyridones and isoquinolinones from cyclopentenone building blocks, an oxidative amination process exhibits complete regioselectivity. chemrxiv.org This method provides a streamlined, one-pot synthesis under mild conditions. chemrxiv.org

In other cases, the choice of reactants can heavily influence the outcome. The reaction of 3-hydroxyisoquinoline (B109430) in modified Mannich reactions is strongly influenced by the amine component used, leading to different products based on the amine's basicity and nucleophilicity. nih.gov Computational DFT analysis can help rationalize these substrate-controlled outcomes by modeling the thermodynamics of alternative reaction pathways. nih.gov The development of orthogonal synthetic strategies, which break from traditional methods like the Pictet-Spengler reaction, has also been pursued to overcome limitations in regioselectivity, particularly with electron-deficient substrates. nih.gov Such precise control over reaction pathways is crucial for accessing specific, densely functionalized isoquinoline structures. beilstein-journals.org

Table of Compounds

| Compound Name | Chemical Formula |

|---|---|

| 1-Hydroxyisoquinoline (Isoquinolin-1(2H)-one) | C₉H₇NO |

| Boron trifluoride diethyl etherate | (C₂H₅)₂O·BF₃ |

| p-quinone methide | C₇H₆O |

| Selectfluor™ | C₇H₁₄B₂ClF₂N₂O₈ |

| 4-fluoro-1-hydroxyisoquinoline | C₉H₆FNO |

| Silver hexafluoroantimonate | AgSbF₆ |

| N-iodosuccinimide | C₄H₄INO₂ |

| p-toluenesulfonic acid | C₇H₈O₃S |

| 2-methyl-1(2H)-isoquinolone | C₁₀H₉NO |

| 7-methoxyisoquinolin-1(2H)-one | C₁₀H₉NO₂ |

Influence of Catalysts and Reagents on Selectivity

The precise control of selectivity—encompassing regioselectivity and chemoselectivity—is a paramount challenge in the synthesis of complex molecules like 1-hydroxyisoquinoline derivatives. The choice of catalyst and reagents is the primary determinant in steering a reaction toward a specific, desired isomer or product. Modern synthetic chemistry has leveraged a variety of catalytic systems and reagents to master this control.

Transition metal catalysis is a cornerstone of selective isoquinolone synthesis. Rhodium(III) catalysts, for instance, are effective in the oxidative cycloaddition of benzamides and alkynes. researchgate.net These reactions proceed through an initial N-H metalation of the amide, followed by ortho C-H activation. The resulting rhodacycle intermediate then undergoes alkyne insertion to form the isoquinolone product. The selectivity of this process is particularly noteworthy; when unsymmetrical alkynes are used, the reaction exhibits excellent regioselectivity, favoring the formation of a single isomer. researchgate.net

Similarly, palladium-catalyzed reactions offer a high degree of control. The triflation of a 3-hydroxyisoquinoline, followed by a Suzuki coupling with a boronic acid, demonstrates how a functional group can serve as a handle for further selective substitution, leading to 1,3-disubstituted isoquinolines. caltech.edu The choice of ligands in palladium catalysis can also be used to direct the outcome of a reaction, modulating steric and electronic effects to achieve regiodivergence. beilstein-journals.org For example, ligand selection can control whether a reaction proceeds via a Heck pathway or a C-H activation pathway, leading to different structural isomers.

Silver and copper catalysts also play a crucial role. A general strategy for the remote-site-selective synthesis of isoquinolinonediones involves a cascade addition/cyclization of unactivated C(sp³)–H bonds. rsc.org This reaction is triggered by heteroatom-centered radicals generated under silver catalysis, with the site selectivity being controlled by a 1,5-hydrogen atom transfer (HAT) process. rsc.org Copper-catalyzed reactions of 2-alkynylbenzamides can be tuned to produce either isoquinolin-1-ones or 3-hydroxylisoquinolin-1,4-diones. The switch is elegantly controlled by the reaction atmosphere: conducting the reaction under nitrogen (N₂) yields the former, while an oxygen (O₂) atmosphere leads to the latter. acs.org

Non-catalytic reagents also exert profound influence. In the synthesis of 3-hydroxyisoquinolines via a one-pot aryne acyl-alkylation and condensation, the use of unsymmetrically substituted arynes leads to single product isomers. This high regioselectivity arises from the addition of the β-ketoester to the inductively activated carbon of the aryne intermediate. caltech.edu Furthermore, the fluorinating reagent Selectfluor™ (F–TEDA–BF₄) enables the highly regioselective fluorination of 1-hydroxyisoquinoline, demonstrating how specific reagents can be used to functionalize the core structure at precise locations. researchgate.net

Table 1: Influence of Catalysts and Reagents on Synthetic Selectivity This table is interactive. Users can sort columns to compare different methodologies.

| Catalyst/Reagent System | Reaction Type | Substrates | Selectivity Outcome | Ref |

|---|---|---|---|---|

| Rh(III) / Cu(II) oxidant | Oxidative Cycloaddition | Benzamides, Unsymmetrical Alkynes | Excellent regioselectivity in alkyne insertion. | researchgate.net |

| Silver (Ag) catalyst | Radical Cascade/Cyclization | Free alcohols/sulfonamides with N-alkenoyl-2-alkynylbenzamides | High regioselectivity via 1,5-hydrogen atom transfer (HAT). | rsc.org |

| Copper (Cu) catalyst | Radical Aza-cyclization | 2-Alkynylbenzamide | Switchable selectivity: N₂ atmosphere yields isoquinolin-1-one; O₂ atmosphere yields 3-hydroxylisoquinolin-1,4-dione. | acs.org |

| Unsymmetrical Arynes / CsF | Acyl-alkylation/Condensation | β-Ketoesters | High regioselectivity; addition occurs at the inductively activated carbon of the aryne. | caltech.edu |

| Selectfluor™ | Electrophilic Fluorination | 1-Hydroxyisoquinoline | Highly regioselective fluorination. | researchgate.net |

| Lewis Acids | Conjugate Addition | Isoquinolin-1(2H)-ones, p-quinone methides | Facilitates selective C-4 alkylation. | researchgate.net |

Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry—minimizing waste, using less hazardous substances, improving energy efficiency, and employing renewable feedstocks—are increasingly guiding the development of new synthetic routes for 1-hydroxyisoquinoline and its derivatives. granthaalayahpublication.org

A significant trend is the development of catalyst- and solvent-free reactions. One-pot, three-component coupling procedures have been developed for synthesizing derivatives of hydroxyisoquinolines by reacting them with aldehydes and 2-aminobenzothiazoles under solvent-free conditions, showcasing a high-yielding and environmentally benign approach. researchgate.net Another strategy involves an iodine-promoted regioselective C-4 sulfenylation of isoquinolin-1(2H)-ones that proceeds under metal- and solvent-free conditions, using commercially available aryl sulfonyl chlorides as the sulfur source. researchgate.net

The use of environmentally benign solvents and catalysts is another key aspect of sustainable synthesis. Water, the quintessential green solvent, has been employed in combination with biocatalysis for various chemical transformations, demonstrating the potential for integrating metal catalysis with enzymatic processes in aqueous media. mdpi.com Polyethylene glycol (PEG-400) has been used as a recyclable, non-toxic medium for catalyst-free syntheses. researchgate.nethumanjournals.com Ionic liquids, which have negligible vapor pressure, have also been used as green reaction media, for instance, in the eco-friendly, one-step synthesis of favipiravir, a pyrazine (B50134) derivative with structural similarities to the isoquinoline core. researchgate.net

Electrochemical methods represent a frontier in sustainable synthesis. An electrochemical process for synthesizing 1-aminoisoquinoline (B73089) derivatives via a Ruthenium(III)-catalyzed annulation eliminates the need for stoichiometric chemical oxidants, which are common in traditional cross-coupling reactions and often generate significant waste. researchgate.net This approach aligns with green principles by using electricity as a clean reagent. granthaalayahpublication.org

Cascade reactions, which combine multiple bond-forming events in a single operation, improve atom and step economy. The synthesis of isoquinoline-1,3(2H,4H)-dione derivatives has been achieved through a cascade reaction that proceeds under mild conditions without the need for a metal catalyst or organic solvents. researchgate.net These methodologies, which reduce the number of purification steps and minimize solvent use and waste production, are central to the future of sustainable chemical manufacturing. researchgate.netresearchgate.net

Table 2: Examples of Green and Sustainable Synthetic Approaches This table is interactive. Users can sort columns to compare different methodologies.

| Green Strategy | Specific Method | Key Features | Compound Type | Ref |

|---|---|---|---|---|

| Solvent-Free / Catalyst-Free | One-pot three-component coupling | High yields, gram-scale suitability, no solvent or catalyst waste. | (2'-aminobenzothiazolomethyl-aryl)-hydroxyisoquinolines | researchgate.net |

| Alternative Solvents | Synthesis in Ionic Liquid (BF4-BMIM) | Simple, economical, scalable, avoids hazardous organic solvents. | Favipiravir (derivative) | researchgate.net |

| Alternative Solvents | Synthesis in PEG-400 | Recyclable catalytic system (Ru(II)/PEG-400), homogeneous catalysis. | Isoquinolines | researchgate.net |

| Alternative Energy Source | Electrochemical Synthesis | Ru(III)-catalyzed annulation; avoids stoichiometric chemical oxidants. | 1-Aminoisoquinolines | researchgate.net |

| Cascade Reactions | Metal-free cascade reaction | Mild conditions, no metal catalyst, no organic solvents. | Isoquinoline-1,3(2H,4H)-dione derivatives | researchgate.net |

| Benign Reagents | Iodine-promoted sulfenylation | Metal-free, solvent-free conditions. | 4-Arylthioisoquinolin-1(2H)-ones | researchgate.net |

Iii. Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms via Advanced Studies

Modern research has employed a variety of sophisticated methods to unravel the complex reaction mechanisms associated with 1-hydroxyisoquinoline and its derivatives. These studies are crucial for optimizing reaction conditions and designing novel synthetic routes.

In rhodium-catalyzed reactions, 1-hydroxyisoquinoline has demonstrated the ability to form both N- and O-containing rhodacyclic intermediates. snnu.edu.cnnih.govscispace.comresearchgate.net This dual reactivity allows for the construction of different types of O- or N-containing heterocycles. snnu.edu.cnnih.govscispace.com The formation of these intermediates is a key step in the oxidative coupling of 1-hydroxyisoquinoline with alkynes. snnu.edu.cnnih.govscispace.com For instance, in the presence of a rhodium catalyst like [RhCp*Cl2]2 and an oxidant such as Ag2CO3, 1-hydroxyisoquinoline can undergo C-H activation to generate these rhodacycles. snnu.edu.cnnih.govscispace.com The specific intermediate formed can be influenced by the substituents on the isoquinoline (B145761) ring. snnu.edu.cn For example, the absence of certain phenyl groups can favor the formation of an O-containing rhodacycle through oxidative insertion into the tautomeric O-H bond. snnu.edu.cn This versatility highlights the potential of 1-hydroxyisoquinoline in the synthesis of complex polycyclic amides. snnu.edu.cnnih.govscispace.com

Table 1: Key Intermediates in Catalytic Cycles Involving 1-Hydroxyisoquinoline

| Intermediate Type | Catalytic System | Reaction Type | Resulting Products |

|---|---|---|---|

| N-containing rhodacycle | [RhCp*Cl2]2 / Ag2CO3 | Oxidative Coupling with Alkynes | N-containing heterocycles |

| O-containing rhodacycle | [RhCp*Cl2]2 / Ag2CO3 | Oxidative Coupling with Alkynes | O-containing heterocycles |

Proton transfer is a fundamental process that can significantly influence the reactivity and properties of 1-hydroxyisoquinoline. The tautomerism between the keto and enol forms is a key aspect of its chemistry. researchgate.net Theoretical studies have investigated the excited-state intramolecular proton transfer (ESIPT) in related hydroxyisoquinoline systems. For 3-hydroxyisoquinoline (B109430), time-dependent density functional theory (TDDFT) has been used to explore two different excited-state proton transfer mechanisms. rsc.org One mechanism involves self-association in a non-polar solvent like cyclohexane (B81311), where a double-proton transfer occurs. rsc.org Another mechanism is observed in the presence of acetic acid, where protons are transferred along dihydrogen bonds. rsc.org These studies, while not directly on 1-hydroxyisoquinoline, provide a framework for understanding the potential proton transfer pathways available to it.

1-Hydroxyisoquinoline and its derivatives can participate in reactions proceeding through radical mechanisms. For instance, the C-4 sulfenylation of isoquinolin-1(2H)-ones using aryl sulfonyl chlorides is proposed to occur via a radical mechanism involving ArS• radicals as key intermediates. researchgate.net Similarly, a silver-mediated protocol for the C-4 thiolation or selenylation of isoquinolin-1(2H)-ones is also believed to proceed through a radical pathway with thiyl radicals as intermediates. researchgate.net An oxidative reaction for synthesizing 4-alkyl-substituted dihydroisoquinolin-1(2H)-ones from N-allylbenzamide derivatives involves a radical alkylarylation process. researchgate.net These radical reactions often exhibit high regioselectivity and good functional group tolerance. researchgate.net

Table 2: Examples of Radical Reactions Involving Isoquinolinone Scaffolds

| Reaction | Key Intermediate | Reagents | Outcome |

|---|---|---|---|

| C-4 Sulfenylation | ArS• radical | Aryl sulfonyl chlorides, Iodine | 4-Arylthioisoquinolin-1(2H)-ones |

| C-4 Thiolation/Selenylation | Thiyl radical | AgSbF6 | C-4 thiolated or selenylated isoquinolin-1(2H)-ones |

| Alkylarylation | Alkyl radical | N-allylbenzamide derivatives | 4-Alkyl-substituted dihydroisoquinolin-1(2H)-ones |

Computational Chemistry in Reaction Mechanism Studies

Computational chemistry has become an indispensable tool for investigating the reaction mechanisms of 1-hydroxyisoquinoline at a molecular level. These methods provide detailed energetic and structural information that is often difficult to obtain experimentally.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure and energetics of molecules. numberanalytics.com It has been widely applied to investigate the reaction pathways involving 1-hydroxyisoquinoline and its derivatives. DFT calculations have been used to support proposed reaction mechanisms, such as the selective fluorination of 1-hydroxyisoquinolines. researchgate.net In this case, DFT studies helped to elucidate the competing pathways of β-F elimination and C-N bond formation. researchgate.net DFT has also been instrumental in understanding the thermodynamics and regioselectivity of reactions, such as the modified Mannich reactions of 3-hydroxyisoquinoline, a structural isomer of 1-hydroxyisoquinoline. nih.gov Furthermore, DFT calculations have been employed to rationalize the formation of rhodacyclic intermediates in rhodium-catalyzed reactions. researchgate.net

While specific Molecular Orbital Molecular Mechanics (MOMM) calculations for 1-hydroxyisoquinoline are not extensively documented in the provided search results, the principles of molecular orbital theory are fundamental to understanding its chemical reactivity. Molecular orbital calculations, in general, are used to determine the electronic structure and properties of molecules. uwosh.edutugraz.at Ab initio molecular orbital theory has been used to calculate the enthalpies of formation of the keto tautomers of 1-hydroxyisoquinoline, providing insights into their relative stabilities. researchgate.net These calculations, often performed at high levels of theory like G3//B3LYP, are crucial for a quantitative understanding of the compound's thermodynamic properties. researchgate.net

Transition State Analysis

The mechanistic pathways of reactions involving 1-hydroxyisoquinoline and its derivatives have been elucidated through detailed transition state analysis, primarily using computational methods like Density Functional Theory (DFT). These studies provide insights into the stereochemistry and energetics of key reaction steps.

One area of investigation has been the electrophilic fluorination of 1-hydroxyisoquinoline using reagents such as Selectfluor™. DFT studies have been employed to understand the different reaction pathways. For instance, in the fluorination of N-OPiv benzamides, which proceed through a [4+2] cyclization, a 7-membered rhodacycle intermediate is formed. Subsequent reaction pathways, including β-F elimination and C-N bond formation, are determined by the energetics of their respective transition states. It has been found that the β-F elimination is a facile process that proceeds via a low-energy, syn-coplanar transition state. researchgate.net

Computational studies have also been performed on the thermal decomposition of ethoxyisoquinolines, which yield 1-isoquinolone (the keto tautomer of 1-hydroxyisoquinoline) and ethylene (B1197577). researchgate.netresearchgate.net The formation of the keto tautomer is favored over the enol (1-hydroxyisoquinoline) form. This preference is explained by the structure of the transition states. The pathway leading to the keto form involves a six-membered transition state, which is significantly lower in energy than the four-membered transition state required to produce the enol form. researchgate.net This energetic difference makes the formation of the isoquinolone kinetically favorable. researchgate.net

DFT calculations, specifically at the B3LYP/6-31G* level, are also utilized to predict reaction pathways and transition states for reactions under different conditions, such as ionic hydrogenation in superacidic media.

| Reaction | Intermediate/Transition State Description | Computational Method | Key Finding |

|---|---|---|---|

| Electrophilic Fluorination | Syn-coplanar transition state for β-F elimination from a 7-membered rhodacycle intermediate. researchgate.net | DFT researchgate.net | The β-F elimination pathway has a low energy barrier. researchgate.net |

| Thermal Decomposition of 1-Ethoxyisoquinoline | Six-membered transition state for the formation of the keto tautomer (1-isoquinolone). researchgate.net | DFT (BMK, M06-2X), CBS-QB3 researchgate.net | The six-membered transition state is much lower in energy than the alternative four-membered state for enol formation. researchgate.net |

| 1,3-Dipolar Cycloaddition | Transition state intermediate (192) in the retro-dipolar cycloaddition leading to diastereomer formation. nih.gov | Not Specified | The reaction proceeds via a transition state that allows for the formation of different diastereomers. nih.gov |

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative data on the rates of reactions involving 1-hydroxyisoquinoline and its derivatives. These studies are crucial for understanding reaction mechanisms and for applications such as drug design, where enzyme inhibition kinetics are paramount.

Computational chemistry has been used to estimate reaction rates for the unimolecular thermal decomposition of 1-ethoxyisoquinoline. researchgate.net Using conventional Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory, rate constants and activation energies have been calculated across a range of temperatures (400-1200 K) and pressures. The results show that ethylene elimination to produce the keto form (1-isoquinolone) is favored both kinetically and thermodynamically. researchgate.netresearchgate.net The calculations also indicate that tunneling corrections are significant at temperatures up to 1000 K, and the reaction rates increase with pressure up to 1 atm. researchgate.net

In the context of medicinal chemistry, derivatives of isoquinoline have been studied as enzyme inhibitors. For example, YLC2-155, a 2-hydroxyisoquinoline-1,3-dione, has been identified as an inhibitor of HIV-1 Reverse Transcriptase (RT), targeting its Ribonuclease H (RNH) function. nih.govasm.org Kinetic analyses revealed that YLC2-155 is a more potent inhibitor of the RNH activity than the polymerase activity of RT. nih.gov It acts as a competitive inhibitor with respect to the RNA/DNA substrate at the RNH active site. nih.gov

| Compound/Reaction | Parameter | Value | Assay/Condition |

|---|---|---|---|

| YLC2-155 (2-Hydroxyisoquinoline-1,3-dione) vs. HIV-1 RT | RNH IC50nih.govasm.org | 0.65 ± 0.25 µM nih.govasm.org | Enzymatic assay nih.gov |

| YLC2-155 (2-Hydroxyisoquinoline-1,3-dione) vs. HIV-1 RT | Polymerase IC50nih.govasm.org | 2.6 ± 0.3 µM nih.govasm.org | Enzymatic assay nih.gov |

| YLC2-155 (2-Hydroxyisoquinoline-1,3-dione) vs. HIV-1 RT | RNH Kinih.gov | 0.020 ± 0.004 µM nih.gov | Competitive inhibition vs. RNA/DNA substrate nih.gov |

| YLC2-155 (2-Hydroxyisoquinoline-1,3-dione) vs. HIV-1 RT | Polymerase Kinih.gov | 0.14 ± 0.02 µM nih.gov | Noncompetitive inhibition vs. nucleic acid substrate nih.gov |

| Thermal Decomposition of 1-Ethoxyisoquinoline | Rate Constants (k) | Estimated at 400-1200 K | Calculated via TST and RRKM theories researchgate.net |

Iv. Advanced Characterization and Spectroscopic Analysis in 1 Hydroxyisoquinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 1-hydroxyisoquinoline. jchps.comslideshare.net It provides detailed information about the chemical environment of magnetically active nuclei, such as hydrogen (¹H) and carbon-¹³ (¹³C). jchps.comresearchgate.net This allows chemists to piece together the molecular structure by analyzing chemical shifts, signal integrations, and spin-spin coupling patterns. jchps.com Modern NMR techniques, including two-dimensional methods, further enhance the ability to resolve complex structures and assign signals unambiguously. slideshare.net The development of machine learning frameworks that can predict a compound's structure from its NMR spectra is also a significant advancement in this field. rsc.orgnih.gov

Both ¹H NMR and ¹³C NMR are indispensable for characterizing 1-hydroxyisoquinoline and its derivatives. ¹H NMR provides information about the number and types of protons in a molecule, while ¹³C NMR offers direct insight into the carbon skeleton. irisotope.com The chemical shifts in ¹³C NMR are particularly sensitive to subtle changes in the molecular environment, making it a powerful tool for analyzing complex mixtures and identifying different carbon types (e.g., aromatic, carbonyl). irisotope.comnih.gov The combination of these two techniques allows for a detailed and often complete structural assignment of novel 1-hydroxyisoquinoline compounds. irisotope.comheteroletters.org

Below are interactive tables detailing typical ¹H and ¹³C NMR chemical shifts for the 1-hydroxyisoquinoline scaffold. These values can vary depending on the solvent and the presence of substituents.

Interactive Table: Typical ¹H NMR Chemical Shifts (ppm) for 1-Hydroxyisoquinoline

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-3 | 6.5 - 7.0 | Doublet |

| H-4 | 7.1 - 7.4 | Doublet |

| H-5 | 7.5 - 7.8 | Triplet/Doublet |

| H-6 | 7.3 - 7.6 | Triplet |

| H-7 | 7.6 - 7.9 | Triplet/Doublet |

| H-8 | 8.0 - 8.3 | Doublet |

| N-H | 10.0 - 12.0 | Broad Singlet |

Interactive Table: Typical ¹³C NMR Chemical Shifts (ppm) for 1-Hydroxyisoquinoline

| Carbon | Chemical Shift (ppm) |

| C-1 | 160 - 165 |

| C-3 | 105 - 110 |

| C-4 | 135 - 140 |

| C-4a | 120 - 125 |

| C-5 | 125 - 130 |

| C-6 | 120 - 125 |

| C-7 | 130 - 135 |

| C-8 | 115 - 120 |

| C-8a | 138 - 142 |

1-Hydroxyisoquinoline exists in tautomeric equilibrium with its amide form, isoquinolin-1(2H)-one. hmdb.ca Real-time NMR spectroscopy is a powerful tool for studying the kinetics and dynamics of such tautomeric interconversions. nih.gov By monitoring changes in the NMR spectrum over time, researchers can gain insights into the rates of exchange and the factors that influence the equilibrium, such as solvent, temperature, and pH. nih.gov Specialized NMR techniques, such as those involving rapid mixing or light induction, can be employed to trigger and observe these dynamic processes in real time. nih.gov For instance, NMR studies have shown that (benzimidazolyl)isoquinolinols exhibit concentration-dependent peak shapes in reverse-phase HPLC, which is indicative of tautomerism observable on the NMR timescale. otago.ac.nz

Mass Spectrometry Techniques for Compound Identification and Sequencing

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. researchgate.net It is widely used for the identification and characterization of 1-hydroxyisoquinoline and its derivatives. Various ionization techniques and mass analyzers are available, each suited for different types of molecules and analytical questions. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is particularly useful for the analysis of complex mixtures and large biomolecules. researchgate.netresearchgate.net In this technique, the analyte is co-crystallized with a matrix substance that absorbs laser energy, leading to soft ionization of the analyte molecules. ucsb.edu 1-Hydroxyisoquinoline has been utilized as a co-matrix with 2,5-dihydroxybenzoic acid (DHB) for the MS analysis of oligosaccharides and glycans. frontiersin.orgnih.govnih.gov This matrix mixture has been shown to be effective for the analysis of N-glycans from proteins separated by SDS-PAGE. nih.gov The use of 1-hydroxyisoquinoline in the matrix can enhance the ionization efficiency and improve the quality of the resulting mass spectra for specific classes of compounds. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been instrumental in confirming the structures of 1-hydroxyisoquinoline derivatives and understanding their intermolecular interactions in the solid state. mdpi.com For example, the crystal structure of a 2-hydroxyisoquinoline-1,3-dione derivative bound to HIV reverse transcriptase was determined by X-ray diffraction, revealing multiple binding conformations within the active site. rcsb.orgresearchgate.net Similarly, the crystal structure of 2-hydroxyisoquinoline-1(2H)-thione complexed with human carbonic anhydrase II has been elucidated, providing insights into its binding mode. rcsb.org These structural studies are crucial for structure-based drug design and understanding the biological activity of these compounds.

UV-Vis Spectroscopy and Photophysical Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. chim.it 1-Hydroxyisoquinoline and its derivatives typically exhibit characteristic absorption spectra. For instance, a study on 4-diazoisoquinoline-1,3-diones showed that exchanging a carbonyl group with a sulfoxide (B87167) moiety leads to a hypsochromic (blue) shift in the maximum absorption wavelength (λmax). acs.org The photophysical properties, including fluorescence, are also of significant interest. While some isoquinoline (B145761) derivatives are essentially non-fluorescent, their metal complexes can be highly luminescent due to a phenomenon known as chelation-enhanced fluorescence (CHEF). osti.gov The fluorescence properties are often sensitive to the solvent environment; for example, in protic, hydrogen-bonding solvents like water, fluorescence quantum yields can be enhanced. mdpi.com The study of these properties is essential for the development of fluorescent probes and materials. mdpi.com

Fluorescence Properties of Isoquinoline Derivatives

Isoquinoline derivatives are of significant interest due to their inherent fluorescent properties. nih.gov Many of these compounds exhibit strong fluorescence, particularly in the blue region of the spectrum, making them suitable for various applications, including as fluorescent sensors in biological systems. d-nb.inforesearchgate.net

Research into highly functionalized isoquinolines has revealed their capacity for intense deep-blue fluorescence when excited by UV light. d-nb.info The photophysical characteristics, such as absorption and emission wavelengths and fluorescence quantum yields, are highly dependent on the specific substitutions on the isoquinoline core. d-nb.info For instance, certain isoquinoline derivatives display absorption maxima in the range of 358 to 383 nm and emission maxima between 395 and 446 nm. d-nb.info

The efficiency of this fluorescence, quantified by the fluorescence quantum yield (Φf), can vary significantly. Studies have reported quantum yields ranging from 0.20 to as high as 0.90, using anthracene (B1667546) as a standard. d-nb.info This variability underscores the influence of the molecular structure on the emissive properties. The investigation into the optical properties of these compounds is often prompted by the observation of visible fluorescence during their synthesis and handling. nih.gov

The table below summarizes the photophysical properties of selected isoquinoline derivatives, illustrating the impact of different structural modifications.

| Compound Type | Absorption Maxima (nm) | Emission Maxima (nm) | Fluorescence Quantum Yield (Φf) | Reference |

| Functionalized Isoquinolines | 358 - 383 | 395 - 446 | 0.20 - 0.90 | d-nb.info |

| 1-(isoquinolin-3-yl)imidazolidin-2-one | Not Specified | Not Specified | Lower than its N-methyl analog | mdpi.com |

| N-methyl-1-(isoquinolin-3-yl)imidazolidin-2-one | Not Specified | Not Specified | 0.479 | mdpi.com |

Luminescence Studies and Proton Transfer in Excited States

The luminescence of hydroxyisoquinolines is intricately linked to photo-induced phenomena such as excited-state intramolecular proton transfer (ESIPT). global-sci.com ESIPT is a process that can occur in molecules with intramolecular hydrogen bonds, where a proton is transferred to a different position within the molecule upon electronic excitation. global-sci.com This process is often extremely fast, occurring on the femtosecond to picosecond timescale, and can result in a large separation between the absorption and emission energies, known as a Stokes shift, and sometimes dual emission. global-sci.com

Theoretical studies, often employing time-dependent density functional theory (TDDFT), are crucial for understanding the mechanisms of proton transfer in these systems. nih.gov For example, investigations into 3-hydroxyisoquinoline (B109430), a structural isomer of 1-hydroxyisoquinoline, have explored the potential energy surfaces of the ground and excited states to elucidate the proton transfer pathway. nih.gov These studies suggest that upon photoexcitation, the molecule can undergo proton transfer in the excited state. nih.gov

In different solvent environments, the proton transfer mechanism can vary. For 3-hydroxyisoquinoline, self-association in non-polar solvents like cyclohexane (B81311) can lead to a double-proton transfer mechanism upon excitation. nih.gov In contrast, in the presence of a proton-donating solvent like acetic acid, the proton transfer can occur between the isoquinoline and the solvent molecule. nih.gov Such proton transfer processes can also provide a pathway for non-radiative decay, potentially leading to fluorescence quenching. nih.gov The study of these excited-state dynamics is fundamental to designing novel fluorescent probes and materials.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying chemical species that have one or more unpaired electrons. bhu.ac.inmicrobenotes.com Such species are termed paramagnetic and include free radicals, many transition metal complexes, and certain ions. bhu.ac.inmicrobenotes.com The fundamental principle of ESR is analogous to Nuclear Magnetic Resonance (NMR), but it involves the transitions of electron spins in a magnetic field, rather than nuclear spins. bhu.ac.in

An unpaired electron possesses a magnetic moment due to its spin. microbenotes.com When a paramagnetic sample is placed in a strong external magnetic field, the electron spins align either parallel or anti-parallel to the field, creating two distinct energy levels. microbenotes.com The absorption of microwave radiation can induce a transition between these energy levels. microbenotes.com The precise magnetic field and microwave frequency at which this resonance occurs are characteristic of the paramagnetic species and its local environment. bhu.ac.in

An ESR spectrometer typically consists of a microwave source (like a klystron), a resonant cavity where the sample is placed, and a strong electromagnet. microbenotes.com The spectrum is usually recorded by keeping the microwave frequency fixed while sweeping the magnetic field. bhu.ac.in

While direct ESR studies on 1-hydroxyisoquinoline are not extensively documented in the reviewed literature, the technique holds significant potential. For instance, ESR could be employed to investigate free radicals that might be generated from 1-hydroxyisoquinoline through oxidation or other chemical processes. A study on 4-hydroxyaminoquinoline 1-oxide, a related quinoline (B57606) derivative, utilized ESR to detect and characterize free radicals, highlighting the relevance of this technique in studying the reactivity and potential carcinogenic mechanisms of such compounds. nih.gov ESR can provide valuable information on the electronic structure and distribution of the unpaired electron within a radical, offering insights into its stability and reactivity. bhu.ac.in

V. Biological and Pharmacological Research of 1 Hydroxyisoquinoline and Analogues

General Overview of Isoquinoline (B145761) Alkaloids and their Bioactivity

Isoquinoline alkaloids represent a significant and diverse class of naturally occurring nitrogen-containing heterocyclic compounds. nih.govijpsjournal.com These molecules, primarily found in the plant kingdom, are derived from amino acid precursors like tyrosine and phenylalanine. nih.gov Their structural diversity is vast, leading to a wide array of biological activities. nih.govijpsjournal.com Isoquinoline alkaloids have been reported to possess a broad spectrum of pharmacological effects, including antitumor, antibacterial, antifungal, antiviral, antimalarial, anti-inflammatory, and neuroprotective properties. nih.govresearchgate.net

The journey of isoquinoline alkaloids in medicine began in the early 19th century with the isolation of morphine from the opium poppy. nih.govoup.com This discovery marked a turning point in pharmacology and pain management. Since then, numerous other isoquinoline alkaloids have been identified and developed into crucial therapeutic agents. nih.govoup.com Notable examples include the analgesic morphine, the antitussive codeine, the antimicrobial berberine, and the muscle relaxant papaverine. nih.govoup.com

The rich history of isoquinoline alkaloids in traditional and modern medicine underscores their importance as a "privileged scaffold" in drug design. nih.gov In contemporary drug discovery, these compounds continue to be a focal point of research. Scientists are exploring their potential for treating a wide range of complex diseases, including cancer, nervous system disorders, and infectious diseases. nih.govwisdomlib.org The unique structural features and diverse biological activities of isoquinoline alkaloids make them valuable lead compounds for the development of novel therapeutics. nih.govijpsjournal.com Ongoing research focuses on isolating new alkaloids, elucidating their mechanisms of action, and synthesizing novel derivatives with enhanced efficacy and selectivity. researchgate.net

Mechanistic Studies of Biological Activity

The diverse biological effects of 1-hydroxyisoquinoline and its analogues are rooted in their interactions with various biological macromolecules. Mechanistic studies have primarily focused on their ability to inhibit enzymes and interact with cellular receptors, leading to the modulation of key physiological and pathological pathways.

The core structure of 1-hydroxyisoquinoline provides a versatile scaffold for designing molecules that can bind to the active or allosteric sites of enzymes, thereby inhibiting their catalytic function. This inhibitory activity is central to their therapeutic potential, particularly in the context of infectious diseases and cancer. nih.gov Additionally, certain isoquinoline derivatives have been shown to interact with specific cellular receptors, influencing signaling pathways.

One of the most significant areas of research for 1-hydroxyisoquinoline analogues has been in the development of inhibitors for Human Immunodeficiency Virus-1 (HIV-1) integrase. nih.gov HIV-1 integrase is a crucial enzyme for the replication of the virus, as it catalyzes the insertion of the viral DNA into the host cell's genome. nih.govpatsnap.com By blocking this step, integrase inhibitors effectively halt the viral life cycle. patsnap.com

Analogues of 1-hydroxyisoquinoline, specifically 2-hydroxyisoquinoline-1,3(2H,4H)-diones, have been identified as potent inhibitors of HIV-1 integrase. nih.gov Structure-activity relationship (SAR) studies have revealed that modifications at different positions of the isoquinoline ring can significantly impact inhibitory potency. For instance, the introduction of lipophilic alkyl groups at the C4 position has been shown to enhance selectivity for integrase inhibition. nih.gov The mechanism of these inhibitors involves binding to the active site of the integrase enzyme, preventing the crucial strand transfer reaction. nih.govyoutube.com

The HIV-1 reverse transcriptase (RT) enzyme is another critical target for antiretroviral therapy. plos.org It possesses two distinct enzymatic functions: a DNA polymerase activity that synthesizes DNA from the viral RNA template, and a ribonuclease H (RNase H) activity that degrades the RNA strand of the intermediate RNA/DNA hybrid. plos.orgelsevierpure.com Both functions are essential for viral replication. elsevierpure.com

Certain 2-hydroxyisoquinoline-1,3-dione (HID) analogues have been investigated as dual inhibitors of HIV-1 integrase and the RNase H function of reverse transcriptase. nih.govnih.gov The structural similarities between the active sites of these two enzymes make dual targeting a feasible strategy. nih.gov SAR studies have demonstrated that substitutions at the C-5, C-6, or C-7 positions of the HID core can modulate the inhibitory activity against both RNase H and polymerase functions. nih.gov While some analogues show potent inhibition of both functions, others exhibit a degree of selectivity for either RNase H or polymerase. nih.gov

| Compound Subtype | Target Enzyme(s) | Key Structural Features | Potency/Selectivity |

| 2-Hydroxyisoquinoline-1,3-diones | HIV-1 Integrase, HIV-1 RT RNase H | HID core | Dual inhibitors |

| C-4 Substituted HIDs | HIV-1 Integrase | Lipophilic alkyl moieties at C-4 | Increased IN selectivity |

| C-5, C-6, C-7 Substituted HIDs | HIV-1 RT RNase H, Polymerase | Substitutions on the benzene (B151609) ring | Modulated selectivity for RNase H vs. Polymerase |

The catalytic activity of several enzymes, including HIV-1 integrase and RNase H, is dependent on the presence of divalent metal ions, typically magnesium (Mg²⁺), in their active sites. nih.govmdpi.com These metal ions play a crucial role in the catalytic mechanism of these enzymes. lifechemicals.com

A key mechanistic feature of many 1-hydroxyisoquinoline-based inhibitors is their ability to chelate these essential metal ions. nih.govlifechemicals.com The chemical structure of compounds like 2-hydroxyisoquinoline-1,3-diones contains a pharmacophore with a specific arrangement of oxygen atoms that can effectively bind to the two divalent metal ions in the enzyme's active site. nih.gov This metal chelation disrupts the normal catalytic function of the enzyme, leading to its inhibition. nih.govresearchgate.net The ability to chelate these metal ions is a shared characteristic among inhibitors of several homologous enzymes, including HIV integrase and hepatitis C virus (HCV) NS5B polymerase. nih.gov

| Enzyme | Metal Cofactor | Role of Metal | Inhibition Mechanism |

| HIV-1 Integrase | Mg²⁺ | Catalysis of DNA strand transfer | Metal chelation by inhibitor |

| HIV-1 RT RNase H | Mg²⁺ | Catalysis of RNA degradation | Metal chelation by inhibitor |

Understanding Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential and minimizing the cytotoxicity of lead compounds. For isoquinoline analogues, SAR investigations have focused on how chemical modifications to the core structure influence biological activity.

In the context of antiviral research against the influenza virus, chemical modifications to the three rings (A, B, and C) of a phenylisoquinolone scaffold were performed to understand the relationship between the structure and its antiviral and cytotoxic effects. nih.gov For instance, theoretical analysis of oxoquinoline derivatives' SAR revealed that stereoelectronic properties such as lower LUMO (Lowest Unoccupied Molecular Orbital) energy, reduced lipophilicity, a higher polar surface area, and a greater number of hydrogen bond acceptor groups are important parameters for antiviral activity. nih.gov Similarly, for N-methyltetrahydroprotoberberine, protoberberine, and benzophenanthridine alkaloids, a quaternary nitrogen atom and a methylenedioxy group at specific positions (C-2 and C-3) were found to be important for enhancing antiviral and antimicrobial activities. researchgate.net

The potency of isoquinoline analogues as antiviral agents is highly dependent on the nature and position of various substituents. A screening of a chemical library identified an isoquinolone compound as a potent inhibitor of both influenza A and B viruses, with 50% effective concentrations (EC₅₀) ranging from 0.2 to 0.6 µM. nih.gov However, this compound also exhibited significant cytotoxicity. nih.gov This led to the synthesis of 22 derivatives to improve its safety profile. nih.gov

SAR studies on these derivatives provided key insights:

Substitutions on Ring C: The introduction of a hydroxyl or hydroxymethyl group at the ortho position of the phenyl ring (Ring C) resulted in compounds that inhibited influenza virus replication with reduced cytotoxicity. nih.gov Conversely, antiviral activity was lost in derivatives that had a para-substitution on the same ring. nih.gov

Substitutions on other rings: When a dimethoxy moiety was substituted at the 3′ and 4′ positions of the R² substituent, the resulting compound was non-toxic and showed significant antiviral activity against the PR8 influenza strain. nih.gov

Combined modifications: Through systematic modifications, a derivative (compound 21) was discovered that, while having a slightly higher EC₅₀ (9.9 to 18.5 µM), had its cytotoxicity greatly reduced, with a 50% cytotoxic concentration (CC₅₀) value over 300 µM. nih.gov This compound targets the viral polymerase activity. nih.gov

These findings demonstrate that specific substitutions on the isoquinoline backbone can strategically enhance antiviral potency while mitigating undesirable cytotoxic effects.

Cytotoxicity and Anticancer Properties

The tetrahydroquinoline and isoquinoline scaffolds are foundational in the development of new anticancer drugs. nih.gov Both naturally occurring and synthetic derivatives have demonstrated significant cytotoxicity against various human cancer cell lines. eurekaselect.com The anticancer mechanisms of these compounds are diverse and include inducing apoptosis (programmed cell death), causing DNA fragmentation, inhibiting tubulin polymerization (which disrupts cell division), arresting the cell cycle, and interrupting cell migration. eurekaselect.comresearchgate.net

A wide range of isoquinoline and quinoline (B57606) derivatives have been reported to inhibit the proliferation of cancer cells.

For example, a series of 3-aminoisoquinolin-1(2H)-one derivatives were tested on 60 different human tumor cell lines. univ.kiev.ua The most potent compounds were those with a thiazolyl or pyrazolyl substituent at the 3-amino group and no substituents at the C(4) position of the isoquinoline ring. univ.kiev.ua One lead compound, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one, was particularly effective and showed selectivity towards breast cancer cell lines, including MDA-MB-468 and MCF7. univ.kiev.ua

Another study on 8-hydroxyquinoline (B1678124) derivatives identified 8-hydroxy-2-quinolinecarbaldehyde as having the best in vitro cytotoxicity against a panel of human cancer cell lines, including MDA231 (breast), Saos2 (bone), K562 (leukemia), SKHep1, and Hep3B (liver). nih.gov A novel 8-hydroxyquinoline derivative, referred to as 91b1, also showed a strong cytotoxic effect on esophageal squamous cell carcinoma (ESCC) cell lines (KYSE30, KYSE150, KYSE450, and HKESC-4), comparable to the conventional chemotherapy drug cisplatin, but with lower cytotoxicity to non-tumor cells. nih.gov

The table below summarizes the cytotoxic activity of selected isoquinoline and quinoline derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line(s) | Activity (IC₅₀ / MTS₅₀) | Reference |

| Mcl-1 inhibitor 9 | Mcl1-1780 (mouse lymphoma) | 0.3 µM | nih.gov |

| Mcl-1 inhibitor 9 | Bcl2-1863 (mouse lymphoma) | 1.1 µM | nih.gov |

| Mcl-1 inhibitor 9 | NCI-H929 (human multiple myeloma) | 1.6 µM | nih.gov |

| Mcl-1 inhibitor 9 | SUDHL-6 (human lymphoid) | 3.3 µM | nih.gov |

| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B (hepatocellular carcinoma) | 6.25 µg/mL | nih.gov |

| 8-hydroxy-2-quinolinecarbaldehyde | Various other lines | 12.5-25 µg/mL | nih.gov |

| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | 60 human cancer cell lines | Growth Percentage of 49.57% (average) | univ.kiev.ua |

The promising cytotoxic profiles of isoquinoline-based compounds have spurred the development of new anticancer agents. nih.gov Research has focused on synthesizing novel derivatives to enhance efficacy and understand their mechanisms of action.

One approach involves creating hybrid molecules. For instance, (iso)quinoline amides derived from corosolic acid have been shown to exhibit high cytotoxicity and the potential to overcome drug resistance in human cancer cells.

Another strategy focuses on specific cellular targets. A novel 4-hydroxyquinazoline (B93491) derivative, B1, was designed to enhance sensitivity in cancer cells resistant to PARP inhibitors. mdpi.com This compound was found to have superior cytotoxicity in PARPi-resistant HCT-15 and HCC1937 cell lines, stimulating the formation of intracellular reactive oxygen species (ROS) and the depolarization of the mitochondrial membrane, which leads to apoptosis. mdpi.com An in vivo study showed that B1 significantly suppressed tumor growth at a dose of 25 mg/kg. mdpi.com

Furthermore, the 8-hydroxyquinoline derivative 91b1 was found to induce its anticancer effect on ESCC cells by downregulating the expression of chemokine ligand 5 (CCL5), which in turn suppresses tumor invasion. nih.gov These examples highlight the active development of isoquinoline and quinoline analogues as targeted anticancer therapies. eurekaselect.comresearchgate.net

Antimicrobial, Antibacterial, and Antifungal Activities

Derivatives of isoquinoline and quinoline have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects. nih.govnih.gov

A novel class of alkynyl isoquinoline compounds showed potent bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The substitution on the isoquinoline ring was found to be important for this activity. mdpi.com Similarly, quinoline-based hydroxyimidazolium hybrids were evaluated against a panel of clinically important fungal and bacterial pathogens. nih.gov Hybrid compounds 7c–d showed notable antifungal activity against Cryptococcus neoformans with a minimum inhibitory concentration (MIC) of 15.6 µg/mL, while hybrid 7b was a potent anti-staphylococcal agent with an MIC of 2 µg/mL. nih.gov Hybrids 7a and 7b were the most potent against Mycobacterium tuberculosis H37Rv, with MICs of 20 and 10 µg/mL, respectively. nih.gov

Other studies have shown that 8-hydroxyquinoline derivatives are active against E. coli, S. aureus, V. parahaemolyticus, and P. aeruginosa, with activity being dependent on the substituent on the phenyl ring. nih.govscienceopen.com In the realm of antifungal research, 8-hydroxyquinoline derivatives have shown activity against various Candida species and dermatophytes, with MICs for the lead compound, clioquinol, ranging from 0.031-2 µg/ml. semanticscholar.org Additionally, 3,4-dihydroisoquinolin-1(2H)-one derivatives have been synthesized and found to have significant antioomycete activity against the plant pathogen Pythium recalcitrans, with the lead compound I23 showing a higher potency (EC₅₀ of 14 µM) than the commercial fungicide hymexazol. rsc.org

The table below summarizes the antimicrobial activity of selected derivatives.

| Compound Class | Target Organism(s) | Key Finding (MIC/EC₅₀) | Reference |

| Quinoline-based hydroxyimidazolium hybrids | Cryptococcus neoformans | 15.6 µg/mL | nih.gov |

| Quinoline-based hydroxyimidazolium hybrids | Staphylococcus aureus | 2 µg/mL | nih.gov |

| Quinoline-based hydroxyimidazolium hybrids | Mycobacterium tuberculosis H37Rv | 10 µg/mL | nih.gov |

| 8-Hydroxyquinoline derivatives (e.g., Clioquinol) | Candida spp. & dermatophytes | 0.031-2 µg/mL | semanticscholar.org |

| 8-Hydroxyquinoline 1,2,3-triazole derivatives | Yeasts & dermatophytes | 1-16 µg/mL | nih.gov |

| 3,4-dihydroisoquinolin-1(2H)-one derivatives | Pythium recalcitrans | 14 µM | rsc.org |

Anti-inflammatory and Analgesic Research

Isoquinoline and its analogues have been investigated for their potential to alleviate pain and inflammation. biomedpharmajournal.org Some derivatives of 4-hydroxyquinolin-2-one have been identified as a source of highly effective pain-killers. najah.edu

One specific analogue, 1-(4′-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, demonstrated pronounced analgesic and anti-inflammatory activity. biomedpharmajournal.org In studies on thermal and chemical-induced pain, this compound, at a dose of 0.5 mg/kg, showed analgesic activity two times higher than metamizole (B1201355) sodium and acetylsalicylic acid. biomedpharmajournal.org It also exhibited a potent anti-inflammatory effect, which at the same dose was 3.3 times greater than that of diclofenac (B195802) sodium. biomedpharmajournal.org

The mechanism of anti-inflammatory action for some isoquinoline derivatives involves the modulation of key inflammatory pathways. A novel isoquinoline derivative, CYY054c, was found to inhibit lipopolysaccharide (LPS)-induced NF-κB expression in macrophages. nih.gov This inhibition led to a reduced release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Similarly, certain pyrazolo[1,5-a]quinazoline compounds were found to inhibit NF-κB/AP-1 reporter activity, a fundamental pathway in inflammatory processes. mdpi.com

The table below provides a comparison of the analgesic and anti-inflammatory effects of an isoquinoline derivative against standard drugs.

| Compound | Test | Dose | Effect | Comparison | Reference |

| 1-(4′-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl | Analgesic (Pain irritation threshold) | 0.5 mg/kg | 147.1% increase | 2x higher than Metamizole sodium & Acetylsalicylic acid | biomedpharmajournal.org |

| 1-(4′-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl | Anti-inflammatory (Paw edema) | 0.5 mg/kg | Significant suppression | 3.3x greater than Diclofenac sodium | biomedpharmajournal.org |

| CYY054c | Anti-inflammatory (LPS-stimulated macrophages) | N/A | Reduced release of TNF-α, IL-1β, IL-6 | Inhibited NF-κB expression | nih.gov |

Neurological and Neurodegenerative Disorder Research

Isoquinoline alkaloids, a class of compounds that includes 1-hydroxyisoquinoline, have demonstrated a range of pharmacological effects, with significant activity in models of nerve damage associated with neurodegenerative diseases. nih.govnih.gov Research indicates that the neuroprotective effects of these alkaloids may stem from various mechanisms, including the inhibition of neuroinflammation, combating oxidative damage, and regulating autophagy. nih.govmdpi.com Neuronal injury and apoptosis are central pathological features in many neurodegenerative conditions, such as Alzheimer's disease and Parkinson's disease. nih.govmdpi.com The therapeutic potential of isoquinoline alkaloids lies in their ability to mitigate these processes, thereby offering a potential avenue for alleviating symptoms and improving patient outcomes. nih.govnih.gov

The metabolic pathways of isoquinolines are crucial for understanding their biological activity and potential for detoxification. Enzymes such as NAD(P)H Quinone Dehydrogenase 1 (NQO1) play a significant role in cellular detoxification and protecting against oxidative stress. researchgate.net NQO1 is an enzyme that belongs to the quinone oxidoreductase family and is involved in protecting cells from oxidative damage and detoxifying harmful quinones. researchgate.net The metabolism of isoquinoline structures can lead to the formation of quinones, which are reactive molecules that can induce oxidative stress. The NQO1 enzyme helps to mitigate this by catalyzing the two-electron reduction of quinones, a detoxification process that prevents the generation of reactive oxygen species. nih.gov This detoxification role is critical in tissues with high metabolic activity, including the central nervous system (CNS), where managing oxidative stress is essential for neuronal health. researchgate.netnih.gov

The proper functioning of oxidoreductase enzymes like NQO1 is vital for neuronal function and plasticity. researchgate.netnih.gov Dysregulation or impairment of NQO1 activity in the CNS can lead to significant pathological consequences, including abnormal neurotransmitter release, increased oxidative stress, and exacerbated cellular injury or death. researchgate.netnih.gov Abnormalities in NQO1 enzyme activity have been linked to the pathophysiological mechanisms of multiple neurological and neurodegenerative disorders. nih.gov The precise ways in which NQO1 dysfunction contributes to these diseases are still under investigation, but it is clear that this dysregulation is a contributing factor to neurodegeneration and neuroinflammation. researchgate.netnih.gov

Table 1: Neurological Disorders Associated with NQO1 Dysregulation

| Neurological Disorder | Implication of NQO1 Dysregulation |

| Parkinson's Disease | Linked to pathophysiological mechanisms. nih.gov |

| Alzheimer's Disease | Linked to pathophysiological mechanisms. nih.gov |

| Epilepsy | Implicated in pathophysiology. nih.gov |

| Multiple Sclerosis | Implicated in pathophysiology. nih.gov |

| Cerebrovascular Disease | Linked to pathophysiological mechanisms. nih.gov |

| Traumatic Brain Injury | Linked to pathophysiological mechanisms. nih.gov |

| Brain Malignancy | Contributes to tumorigenesis and treatment response. nih.gov |

Other Pharmacological Activities

Beyond neuroprotection, 1-hydroxyisoquinoline and its analogues are investigated for other systemic pharmacological effects. The antioxidant properties of isoquinoline alkaloids contribute to their protective effects against cellular damage. nih.gov This activity is often attributed to their chemical structure, which can neutralize reactive oxygen species. In addition to antioxidant effects, related phenolic compounds have demonstrated significant anti-platelet activity. nih.gov The mechanisms underlying this anti-platelet action can include the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1, which is a key enzyme in platelet activation. mdpi.com Other proposed mechanisms involve the inhibition of MAPKs/phospholipase A2 signaling pathways and the reduction of platelet granule secretion. nih.gov

Research into structurally similar compounds, such as certain flavonoids, has revealed potential antihyperglycemic and lipid-lowering activities. These effects are often mediated through the activation of peroxisome proliferator-activated receptors (PPARs). mdpi.com PPARγ activation, in particular, can lead to an anti-hyperglycemic effect by increasing insulin (B600854) sensitization. mdpi.com Furthermore, the activation of PPARα is involved in regulating the uptake and oxidation of fatty acids, which can result in a significant reduction in lipid storage. mdpi.com Some novel antidiabetic agents have been shown to reduce the accumulation of lipids and triglycerides in tissues like the liver and kidneys. mdpi.com These findings suggest that 1-hydroxyisoquinoline analogues could potentially modulate glucose and lipid metabolism, offering a dual benefit in managing metabolic disorders.

Isoquinoline and its derivatives have a long history as therapeutic agents against parasitic diseases, most notably malaria. scienceopen.com The quinoline-containing antimalarial drugs, such as chloroquine (B1663885) and quinine, are thought to function by interfering with the parasite's digestion of hemoglobin within its acidic food vacuole. nih.gov This process involves the inhibition of heme polymerization, leading to an accumulation of toxic free heme that kills the parasite. nih.gov Various isoquinoline derivatives have been identified with antimalarial properties, targeting different pathways crucial for the parasite's survival. scienceopen.comnih.gov Protein targets for these compounds can include enzymes involved in folic acid biosynthesis and the ubiquitin-proteasome system. scienceopen.comnih.gov The development of new isoquinoline-based compounds remains a key strategy in overcoming the challenge of antimalarial drug resistance. researchgate.net

Table 2: Summary of Other Pharmacological Activities

| Pharmacological Activity | Investigated Compound Type | Proposed Mechanism of Action |

| Antioxidant | Isoquinoline Alkaloids | Neutralization of reactive oxygen species. nih.gov |

| Antiplatelet | Phenolic Compounds / Flavonoids | Inhibition of COX-1 enzyme; Inhibition of MAPK/PLA2 signaling. nih.govmdpi.com |

| Antihyperglycemic | Flavonoids | Activation of PPARγ, leading to insulin sensitization. mdpi.com |

| Cholesterol-lowering | Flavonoids / Antidiabetic Agents | Activation of PPARα, regulating fatty acid oxidation. mdpi.commdpi.com |

| Antimalarial | Quinoline/Isoquinoline Derivatives | Inhibition of heme polymerization in the parasite's food vacuole. scienceopen.comnih.gov |